molecular formula C11H13F2N B15047503 1-(3,4-Difluorophenyl)cyclobutanemethanamine

1-(3,4-Difluorophenyl)cyclobutanemethanamine

Cat. No.: B15047503
M. Wt: 197.22 g/mol
InChI Key: CMSHMWHKHCDSBD-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)cyclobutanemethanamine is an organic compound with the molecular formula C11H13F2N It is characterized by the presence of a cyclobutane ring attached to a methanamine group, with two fluorine atoms substituted at the 3 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)cyclobutanemethanamine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)cyclobutanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,4-Difluorophenyl)cyclobutanemethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)cyclobutanemethanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

  • 1-(3,4-Dichlorophenyl)cyclobutanemethanamine
  • 1-(3,4-Dimethylphenyl)cyclobutanemethanamine
  • 1-(3,4-Difluorophenyl)cyclopropanemethanamine

Comparison: 1-(3,4-Difluorophenyl)cyclobutanemethanamine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Compared to its chlorinated or methylated analogs, the fluorinated compound may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for specific applications.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

[1-(3,4-difluorophenyl)cyclobutyl]methanamine

InChI

InChI=1S/C11H13F2N/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2

InChI Key

CMSHMWHKHCDSBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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